![molecular formula C14H15BrN2O2S B285654 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)

1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one, also known as BODIPY-FL-Ahx-JMV-176, is a fluorescent probe that is used in scientific research for various purposes. This compound is a member of the BODIPY family, which is a group of fluorescent dyes that are widely used in biology, chemistry, and materials science. BODIPY-FL-Ahx-JMV-176 has unique properties that make it a valuable tool for researchers in these fields.

Mécanisme D'action

The mechanism of action of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 involves the reaction of the compound with ROS. When ROS react with 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176, the fluorescence of the compound is quenched. This quenching effect is proportional to the concentration of ROS in the sample, which allows researchers to measure the level of ROS in cells and tissues.

Biochemical and Physiological Effects

1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 has no known biochemical or physiological effects on cells and tissues. The compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying the effects of ROS on cells and tissues without introducing any unwanted effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 in lab experiments is its high sensitivity and selectivity for ROS. The compound can detect even low levels of ROS in cells and tissues, which makes it a valuable tool for studying oxidative stress. Another advantage of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 is its stability and ease of use. The compound is stable under a wide range of conditions and can be easily incorporated into various experimental protocols.

One limitation of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 is its specificity for ROS. The compound cannot detect other reactive species such as reactive nitrogen species (RNS) or reactive sulfur species (RSS), which limits its usefulness in certain experiments. Another limitation is the need for specialized equipment to measure fluorescence, which can be expensive and time-consuming.

Orientations Futures

There are many possible future directions for research involving 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176. One area of interest is the development of new fluorescent probes that can detect other reactive species such as RNS and RSS. Another area of interest is the use of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 in vivo, which could provide valuable information about the role of oxidative stress in disease development and progression. Additionally, researchers could explore the use of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 in drug discovery, as the compound could be used to screen for compounds that can reduce oxidative stress in cells and tissues.

Méthodes De Synthèse

The synthesis of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 involves several steps. The first step is the synthesis of 4-bromoaniline, which is then reacted with thionyl chloride to form 4-bromobenzoyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the intermediate product. The intermediate product is then reacted with 3,3-dimethylbutan-2-one to form the final product, 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176.

Applications De Recherche Scientifique

1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 has many applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 can be used to detect ROS in cells and tissues, which can help researchers understand the mechanisms of oxidative stress and develop new treatments for related diseases.

Propriétés

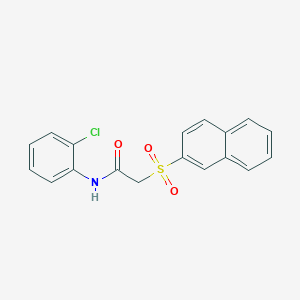

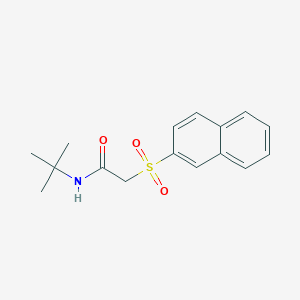

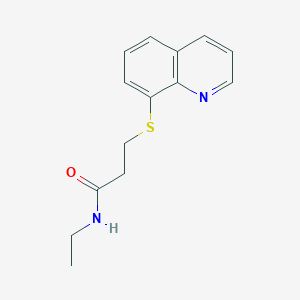

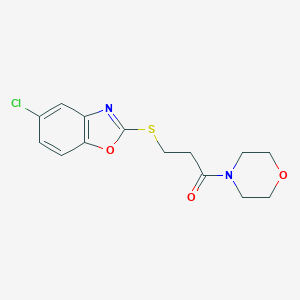

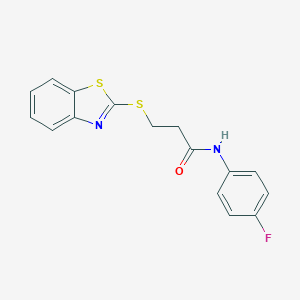

Formule moléculaire |

C14H15BrN2O2S |

|---|---|

Poids moléculaire |

355.25 g/mol |

Nom IUPAC |

1-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C14H15BrN2O2S/c1-14(2,3)11(18)8-20-13-17-16-12(19-13)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3 |

Clé InChI |

WWUMUAXGQACBML-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |

SMILES canonique |

CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)

![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)

![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)

![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)

![N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B285592.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B285593.png)